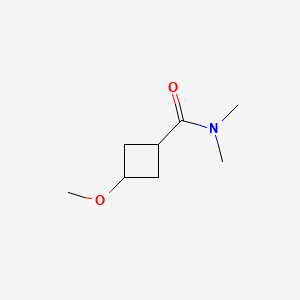![molecular formula C9H18ClN B6604411 N-methylbicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1123-31-5](/img/structure/B6604411.png)
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride (NMBAH) is an organic compound that is widely used in scientific research. It is a chiral molecule with a unique structure, and its properties make it ideal for a variety of applications. NMBAH is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, mechanistic studies, and biochemical and physiological studies.
Scientific Research Applications
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a variety of scientific research applications. It is used as a chiral building block for the synthesis of other compounds, and it is also used in mechanistic studies to understand the interactions between molecules. N-methylbicyclo[2.2.2]octan-1-amine hydrochloride is also used in biochemical and physiological studies, as it has been shown to have a variety of effects on biological systems.
Mechanism of Action
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a unique structure that allows it to interact with other molecules in a variety of ways. It can form hydrogen bonds with other molecules, and it can also act as an electron acceptor or donor. N-methylbicyclo[2.2.2]octan-1-amine hydrochloride can also interact with enzymes and other proteins, which can affect their activity and function.
Biochemical and Physiological Effects
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the release of neurotransmitters. N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has been shown to have anti-inflammatory effects, and it has also been shown to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a variety of advantages for lab experiments. It is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it has a wide range of applications, and it can be used in a variety of experiments. However, N-methylbicyclo[2.2.2]octan-1-amine hydrochloride also has some limitations. It is a relatively unstable compound, and it is also sensitive to light and heat.
Future Directions
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride and related compounds. Additionally, further research into the biochemical and physiological effects of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride could lead to new therapeutic applications. Additionally, N-methylbicyclo[2.2.2]octan-1-amine hydrochloride could be used in mechanistic studies to better understand the interactions between molecules. Finally, N-methylbicyclo[2.2.2]octan-1-amine hydrochloride could be used to develop new materials with unique properties.
Synthesis Methods
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride can be synthesized using a variety of methods, including the reductive amination of N-methylbicyclo[2.2.2]octan-1-ol with hydrochloric acid. This method is simple and efficient, and produces high yields of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride. Other methods of synthesis include the reaction of N-methylbicyclo[2.2.2]octan-1-ol with a variety of reagents, such as thionyl chloride and phosphorus oxychloride.
properties
IUPAC Name |
N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLEVUKKEHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)



![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)


